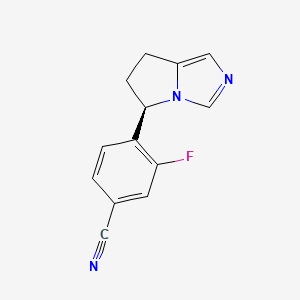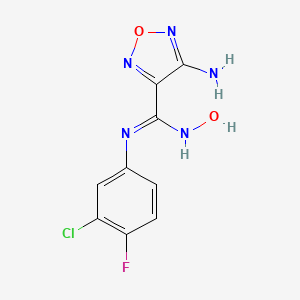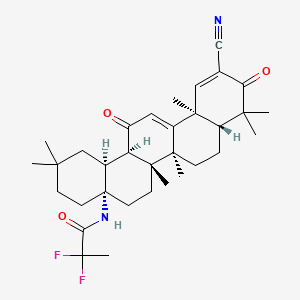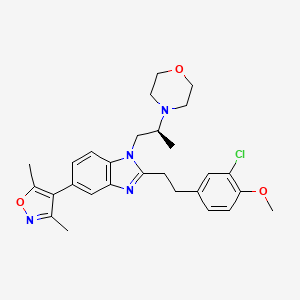
Z-Val-Arg-Pro-DL-Arg-FMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
A selective, irreversible and cell permeable MALT1 inhibitor. Suppresses T cell activation-induced cleavage of Bcl-10 in a dose-dependent manor. Reduces Jurkat cell adhesion to fibronectin.
Scientific Research Applications
Cancer Research
Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone (Z-VRPR-FMK) has been studied for its effects on cancer, particularly diffuse large B-cell lymphoma (DLBCL). It inhibits the growth and invasiveness of DLBCL by depressing the activation of NF-κB and expression of matrix metalloproteinases (MMPs) induced by the MALT1 protein. This suggests its potential as a therapeutic target for certain types of lymphoma (Feng et al., 2019).
Neurological Applications
In studies on spinal cord injury, N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketones (z-VAD-fmk) showed a significant reduction in inflammation and tissue injury associated with spinal cord trauma. It reduced neutrophil infiltration, nitrotyrosine formation, and apoptosis, suggesting its utility in mitigating the effects of spinal injuries (Genovese et al., 2007).
Cardiovascular Research
Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk) has been explored for its role in reducing myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within ischemic areas. This indicates potential applications in treating heart-related injuries (Yaoita et al., 1998).
Malaria Research
In malaria research, studies have shown that a pathway in the malaria parasite Plasmodium falciparum involving z-Val-Ala-Asp-fmk (zVAD) has features of programmed cell death. This pathway could reveal novel targets for antimalarial therapy, indicating a possible new approach in treating malaria (Ch’ng et al., 2010).
Hearing Research
In research focusing on hearing loss, z-Val-Ala-Asp-fluoromethylketone (z-VAD-fmk) was shown to promote the survival of cochlear hair cells in a mouse model for human deafness. This demonstrates its potential in protecting hair cells from cell death, which could be beneficial in treating certain types of hereditary hearing loss (Atar & Avraham, 2010).
Apoptosis Research
Z-Val-Arg-Pro-DL-Arg-FMK and related compounds have been extensively used in apoptosis research. They are often utilized as caspase inhibitors to study the role of caspases in cell death and apoptosis across various biological systems, providing insights into the mechanisms of programmed cell death (Noorden, 2001).
properties
Molecular Formula |
C31H49FN10O6.CF3CO2H |
|---|---|
Molecular Weight |
790.81 |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21?,22-,23-,25-;/m0./s1 |
InChI Key |
WIPHXOQUHDJLCU-WTJMUODPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>90% |
sequence |
Z-VRPR-FMK |
storage |
-20°C |
synonyms |
Z-Val-Arg-Pro-DL-Arg-FMK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)
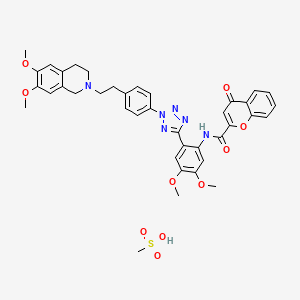
![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)

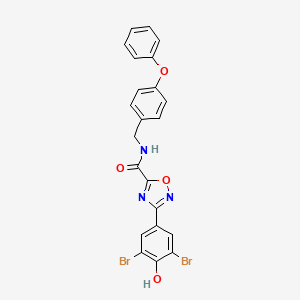
![5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B612226.png)


![(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B612231.png)
